

Technical Guide: Physicochemical Properties of 1-Chloro-2,3-difluorobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloro-2,3-difluorobenzene

Cat. No.: B1304198

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2,3-difluorobenzene is an aromatic organic compound with the chemical formula $C_6H_3ClF_2$. As a halogenated benzene derivative, it serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The precise positioning of the chlorine and fluorine atoms on the benzene ring imparts unique reactivity and physicochemical properties that are of significant interest in medicinal chemistry for the design of new molecular entities. This technical guide provides a summary of the available data on the boiling and melting points of **1-Chloro-2,3-difluorobenzene** and its isomers, details standard experimental protocols for determining these properties, and outlines a potential synthetic pathway.

Physicochemical Data

While specific experimentally determined boiling and melting points for **1-Chloro-2,3-difluorobenzene** are not readily available in the reviewed literature, computed data and the properties of its isomers provide valuable context.^[1] The table below summarizes the available data for isomeric chlorodifluorobenzenes, which can be used for comparative analysis and estimation of the properties of the 2,3-difluoro isomer.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Melting Point (°C)
1-Chloro-2,3-difluorobenzene	36556-47-5	C ₆ H ₃ ClF ₂	148.54	Not Available	Not Available
1-Chloro-2-fluorobenzene	348-51-6	C ₆ H ₄ ClF	130.55	137-138	-43 to -42
1-Chloro-2,4-difluorobenzene	1435-44-5	C ₆ H ₃ ClF ₂	148.54	Not Available	Not Available
1-Chloro-2,6-difluorobenzene	698-01-1	C ₆ H ₃ ClF ₂	148.54	126-128	Not Available
1-Chloro-3,5-difluorobenzene	1435-43-4	C ₆ H ₃ ClF ₂	148.54	111-112	Not Available

Experimental Protocols

The determination of boiling and melting points is a fundamental practice in chemical characterization for assessing the purity and identity of a compound.[\[2\]](#)[\[3\]](#) Standard laboratory procedures for these measurements are detailed below.

Melting Point Determination

The melting point of a solid organic compound is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound, whereas impurities tend to depress and broaden the melting range.[\[4\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)

- Capillary tubes (sealed at one end)[4]
- Thermometer
- Mortar and pestle (if the sample is not a fine powder)
- Heating medium (e.g., silicone oil for Thiele tube)

Procedure (Capillary Method):[4][5]

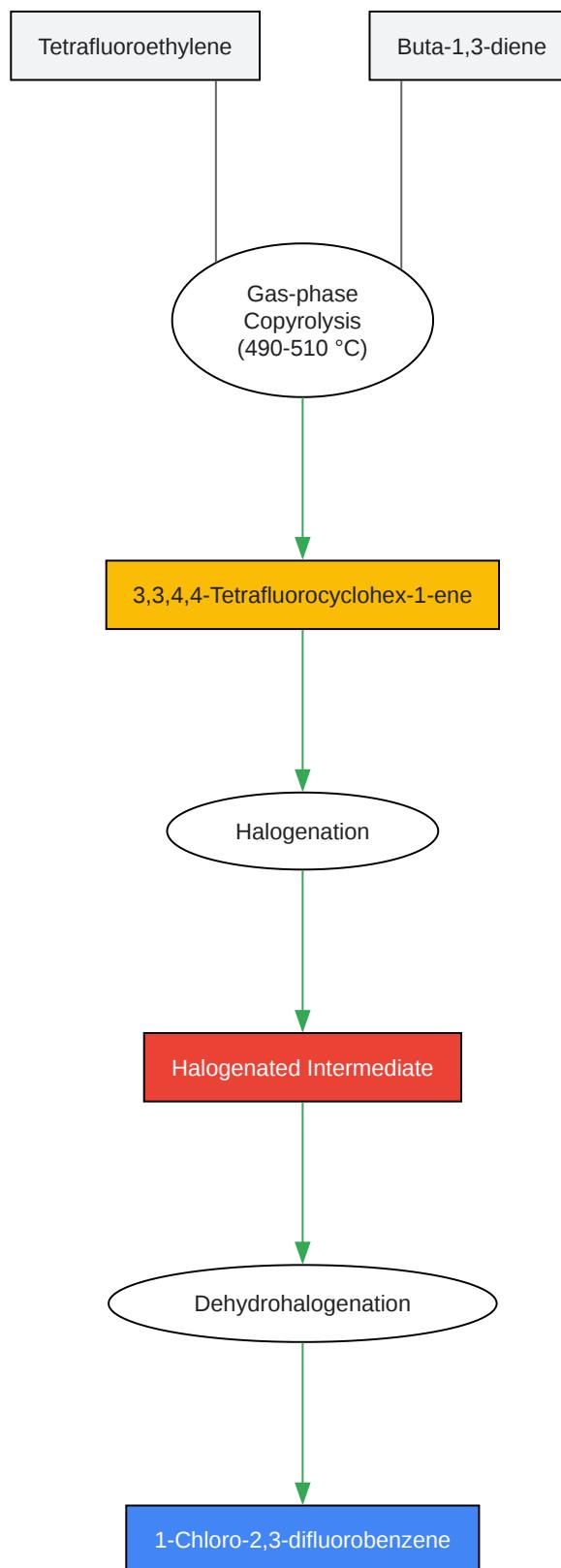
- Sample Preparation: A small amount of the finely powdered, dry organic compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[5]
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the heating block of a melting point apparatus or immersed in the heating medium of a Thiele tube.[4]
- Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.
- Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] For accurate measurements, the atmospheric pressure should be recorded, as boiling points are pressure-dependent.[6]

Apparatus:

- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Thermometer


- Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)[7][8]
- Rubber band or thread to attach the test tube to the thermometer

Procedure (Micro Boiling Point Method):[7][8][9]

- Sample Preparation: A small volume (a few milliliters) of the liquid is placed in the small test tube.[2][9]
- Capillary Insertion: A capillary tube, sealed at one end, is placed inside the test tube with the open end submerged in the liquid.[7][8]
- Apparatus Setup: The test tube is attached to a thermometer, with the sample positioned near the thermometer bulb. The assembly is then immersed in a heating bath (e.g., a Thiele tube) or placed in an aluminum block heater.[7][8][9]
- Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[9]
- Observation and Recording: Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, the heating is stopped. The temperature at which the bubbling ceases and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.[9]

Synthesis Pathway

A potential synthetic route to **1-Chloro-2,3-difluorobenzene** involves the gas-phase pyrolysis of tetrafluoroethylene and buta-1,3-diene. This reaction forms 3,3,4,4-tetrafluorocyclohex-1-ene, which can then be converted to the target compound through subsequent halogenation and dehydrohalogenation steps.[10]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Chloro-2,3-difluorobenzene | C6H3ClF2 | CID 2782762 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. cdn.juniata.edu [cdn.juniata.edu]
- 3. pennwest.edu [pennwest.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks
[geeksforgeeks.org]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. byjus.com [byjus.com]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. Synthesis and Application of 2,3-Difluorobromobenzene_Chemicalbook
[chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 1-Chloro-2,3-difluorobenzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1304198#boiling-point-and-melting-point-of-1-chloro-2,3-difluorobenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com